1,10-Dihydroanthracene
CAS No.: 62690-71-5
Cat. No.: VC19451415
Molecular Formula: C14H12
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62690-71-5 |
|---|---|
| Molecular Formula | C14H12 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 1,10-dihydroanthracene |
| Standard InChI | InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-7,10H,8-9H2 |
| Standard InChI Key | BDCIZVMGTWOOIY-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC=C2C1=CC3=CC=CC=C3C2 |
Introduction
Overview of Key Findings
1,10-Dihydroanthracene (C₁₄H₁₂) is a hydrogenated derivative of anthracene, characterized by the saturation of the 1, and 10 positions of the central aromatic ring. This compound exhibits unique physicochemical properties due to its nonplanar structure, making it valuable in organic synthesis and materials science. Recent studies highlight its role as a hydrogen donor in radical-mediated reactions and its potential in catalytic processes.
Structural and Molecular Characteristics
1,10-Dihydroanthracene belongs to the dihydroanthracene family, distinguished by the positions of hydrogenation. Its molecular structure features a central non-aromatic ring flanked by two aromatic benzene rings (Fig. 1). Key structural parameters include:
Table 1: Structural and Molecular Data for 1,10-Dihydroanthracene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ | |
| Molecular Weight | 180.24 g/mol | |
| CAS Number | 62690-71-5 | |
| SMILES Notation | C1C=CC=C2C1=CC3=CC=CC=C3C2 | |
| InChI Key | BDCIZVMGTWOOIY-UHFFFAOYSA-N |
The nonplanar geometry of 1,10-dihydroanthracene reduces aromatic stabilization, leading to higher reactivity compared to fully aromatic anthracene. X-ray crystallography of related dihydroanthracene derivatives reveals saddle-shaped conformations, with folding along the C9–C10 axis .
Synthesis and Preparation Methods
Radical-Mediated Reactions
Recent work demonstrates that 1,10-dihydroanthracene can act as a hydrogen donor in radical processes. For example, in the presence of Fe(0) complexes, it facilitates Si–Cl bond cleavage in SiCl₄, forming hydrosilanes (Scheme 1) . This reaction proceeds via a radical intermediate, as evidenced by ESR and UV-vis spectroscopy .
Scheme 1: Radical mechanism for SiCl₄ reduction using 1,10-dihydroanthracene as a hydrogen donor.
Physicochemical Properties
1,10-Dihydroanthracene is a colorless solid under standard conditions. Key properties include:
Table 2: Thermodynamic and Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Estimated 375–390°C | Computational models |
| Density | ~1.04 g/cm³ | Estimated |
| Solubility | Insoluble in water; soluble in toluene |
The bond dissociation energy (BDE) of its C–H bonds is critical to its reactivity. For comparison, 9,10-dihydroanthracene has a C–H BDE of 78 kcal/mol, approximately 20% weaker than typical alkanes . While direct data for 1,10-dihydroanthracene is limited, computational studies suggest similar weakening due to reduced aromaticity .
Applications in Organic Synthesis and Catalysis
Hydrogen Transfer Reactions
1,10-Dihydroanthracene serves as a hydrogen donor in radical reactions. For instance, it enables the reduction of SiCl₄ to HSiCl₃ via a Fe(0)-mediated process, achieving 15–20% yields of hydrosilane complexes . This application leverages its weak C–H bonds to generate reactive hydrogen atoms.
Building Block for Functional Materials
Though less studied than 9,10-dihydroanthracene, the 1,10-isomer has been explored in light-emitting materials. Patent literature mentions its incorporation into anthracene derivatives for organic light-emitting diodes (OLEDs), though detailed performance data remain undisclosed .
Research Advancements and Mechanistic Insights
Role in Radical Pathways
A 2025 study elucidated the mechanism of SiCl₄ reduction using 1,10-dihydroanthracene and an Fe(0) catalyst. UV-vis and ESR data confirmed the formation of a [FeCl(PNNP)] intermediate, which abstracts hydrogen from 1,10-dihydroanthracene to generate HSiCl₃ (Fig. 2) . This pathway highlights the compound’s utility in facilitating challenging bond activations.
Comparative Reactivity with 9,10-Dihydroanthracene
While 9,10-dihydroanthracene is widely used in hydrogen storage and redox flow batteries , the 1,10-isomer’s distinct geometry may offer advantages in sterically demanding reactions. Computational studies suggest that van der Waals interactions in 1,10-dihydroanthracene stabilize transition states, enabling reactivity despite higher BDEs .
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